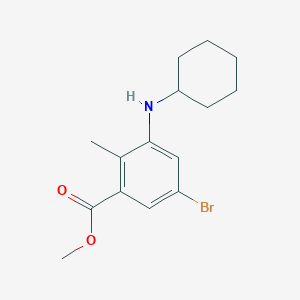

Methyl 5-bromo-3-(cyclohexylamino)-2-methylbenzoate

Descripción general

Descripción

Methyl 5-bromo-3-(cyclohexylamino)-2-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the 5th position, a cyclohexylamino group at the 3rd position, and a methyl group at the 2nd position on the benzoate ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-3-(cyclohexylamino)-2-methylbenzoate typically involves the following steps:

Amination: The cyclohexylamino group can be introduced through a nucleophilic substitution reaction. This involves reacting the brominated benzoate with cyclohexylamine under suitable conditions, such as in the presence of a base like sodium hydroxide or potassium carbonate.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-bromo-3-(cyclohexylamino)-2-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Corresponding substituted benzoates.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development:

Methyl 5-bromo-3-(cyclohexylamino)-2-methylbenzoate is utilized as a key intermediate in the synthesis of active pharmaceutical ingredients. Its unique structural features enable it to be incorporated into various drug formulations aimed at treating a range of diseases, including cancer and inflammatory conditions. The compound's ability to inhibit specific enzymes, such as EZH2 (enhancer of zeste homolog 2), positions it as a potential candidate for cancer therapy, particularly in tumors expressing mutant forms of this enzyme .

Case Study: EZH2 Inhibition

Recent studies have highlighted the role of EZH2 inhibitors in oncology. This compound derivatives have been shown to effectively inhibit the trimethylation of histone H3 at lysine 27 (H3-K27), a modification associated with gene silencing and cancer progression. In vitro and in vivo experiments demonstrated that these compounds could significantly reduce tumor growth in models of diffuse large B-cell lymphoma, showcasing their therapeutic potential .

Chemical Synthesis and Reactions

Synthetic Pathways:

The synthesis of this compound typically involves multiple steps, including bromination, esterification, and amination reactions. These steps are crucial for constructing the compound's complex structure while ensuring high yields and purity. The synthetic routes have been optimized for scalability, making it feasible for large-scale production needed for clinical trials and commercial applications .

| Synthesis Step | Reaction Type | Key Reagents |

|---|---|---|

| Bromination | Electrophilic substitution | Bromine, solvent |

| Esterification | Nucleophilic acyl substitution | Alcohol (methanol), acid catalyst |

| Amination | Nucleophilic substitution | Cyclohexylamine |

Research Applications

Biological Studies:

The compound has been employed in various biological studies to elucidate its mechanism of action against specific targets within cancer cells. Its effectiveness as an EZH2 inhibitor has led to its use in screening assays designed to identify additional compounds with similar or improved activity profiles .

Neuroscience Research:

Emerging research indicates potential applications of this compound in neuroscience, particularly concerning its effects on neuroinflammatory pathways. Compounds with structural similarities have shown promise in modulating pain responses and inflammatory processes within the central nervous system, suggesting avenues for further exploration .

Mecanismo De Acción

The mechanism of action of Methyl 5-bromo-3-(cyclohexylamino)-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The cyclohexylamino group may interact with biological receptors or enzymes, leading to modulation of their activity. The bromine atom and ester group may also contribute to the compound’s reactivity and binding affinity.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 5-bromo-2-methylbenzoate: Lacks the cyclohexylamino group.

Methyl 3-(cyclohexylamino)-2-methylbenzoate: Lacks the bromine atom.

Methyl 5-bromo-3-amino-2-methylbenzoate: Lacks the cyclohexyl group.

Uniqueness

Methyl 5-bromo-3-(cyclohexylamino)-2-methylbenzoate is unique due to the presence of both the bromine atom and the cyclohexylamino group, which may confer distinct chemical and biological properties compared to similar compounds.

Actividad Biológica

Methyl 5-bromo-3-(cyclohexylamino)-2-methylbenzoate is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of CHBrNO\ and a molecular weight of approximately 300.21 g/mol. The compound features a bromine atom at the 5-position of the benzoate ring, a cyclohexylamino group at the 3-position, and a methyl group at the 2-position, contributing to its unique chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Its structure allows it to act as an electrophile, engaging in nucleophilic substitution reactions that can influence various biochemical pathways. Additionally, the ester functional group may undergo hydrolysis, releasing the corresponding acid that can further interact with biological systems.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest promising potential for this compound as an antimicrobial agent.

2. Enzyme Inhibition

this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. For instance, it significantly inhibited cytochrome P450 enzymes, which are crucial for drug metabolism. At concentrations above 10 µM, it inhibited cytochrome P450 3A4 activity by approximately 70%, indicating its potential role as a modulator of drug metabolism.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound, researchers tested its effects on clinical isolates of bacteria. The compound demonstrated significant antimicrobial activity against multidrug-resistant strains, highlighting its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Enzyme Interaction

Another research project focused on the interaction of this compound with cytochrome P450 enzymes. The findings indicated that this compound could serve as a lead compound for developing new drugs that require modulation of metabolic pathways, particularly in pharmacokinetics and drug-drug interactions.

Propiedades

IUPAC Name |

methyl 5-bromo-3-(cyclohexylamino)-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO2/c1-10-13(15(18)19-2)8-11(16)9-14(10)17-12-6-4-3-5-7-12/h8-9,12,17H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWPIJQWVXOTHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1NC2CCCCC2)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.